Ethyl 6-methyl-3-oxooctanoate

Catalog No.
S14531491
CAS No.
M.F
C11H20O3
M. Wt
200.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-methyl-3-oxooctanoate

Product Name

Ethyl 6-methyl-3-oxooctanoate

IUPAC Name

ethyl 6-methyl-3-oxooctanoate

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

InChI

InChI=1S/C11H20O3/c1-4-9(3)6-7-10(12)8-11(13)14-5-2/h9H,4-8H2,1-3H3

InChI Key

ZJYXKFMWHWKZJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(=O)CC(=O)OCC

Ethyl 6-methyl-3-oxooctanoate is an organic compound characterized by its ester functional group and a ketone moiety. It has the molecular formula C11H20O3C_{11}H_{20}O_3 and a molecular weight of approximately 200.28 g/mol. The compound features a carbon chain with eight carbon atoms, where the carbonyl group is located at the third position, and a methyl group is attached to the sixth carbon. This structural arrangement contributes to its unique chemical properties and reactivity.

Typical of esters and ketones:

  • Nucleophilic Addition: The carbonyl carbon of the ketone can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Ester Hydrolysis: In the presence of water and an acid or base, ethyl 6-methyl-3-oxooctanoate can hydrolyze to yield the corresponding carboxylic acid and alcohol.
  • Condensation Reactions: The compound can react with amines or alcohols to form amides or other esters through condensation reactions.

Ethyl 6-methyl-3-oxooctanoate can be synthesized through several methods:

  • Acetoacetic Ester Synthesis: This method involves the alkylation of ethyl acetoacetate followed by decarboxylation. The reaction typically requires sodium ethoxide as a base, which facilitates the formation of an enolate ion that can react with an alkyl halide to introduce additional carbon chains .
  • Direct Esterification: Reacting 6-methyl-3-oxoheptanoic acid with ethanol in the presence of an acid catalyst can yield ethyl 6-methyl-3-oxooctanoate directly.
  • Transesterification: The compound can also be formed by transesterifying another ester in the presence of ethanol, particularly if starting materials are readily available.

Ethyl 6-methyl-3-oxooctanoate finds utility in various fields:

  • Flavoring and Fragrance Industry: Its fruity aroma makes it suitable for use in flavoring agents and perfumes.
  • Pharmaceuticals: It may serve as an intermediate in synthesizing bioactive compounds or pharmaceuticals due to its reactive functional groups.
  • Agricultural Chemicals: Potential applications include use as a building block for agrochemicals or pesticides.

Similar Compounds

Ethyl 6-methyl-3-oxooctanoate shares structural similarities with several other compounds, which may exhibit comparable properties:

Compound NameMolecular FormulaKey Features
Ethyl 3-oxobutanoateC5H8O3C_5H_8O_3Smaller chain length, similar reactivity
Ethyl 4-oxopentanoateC6H10O3C_6H_{10}O_3Similar ketone functionality
Ethyl 7-methyl-3-oxoheptanoateC11H20O3C_{11}H_{20}O_3Similar structure with different methyl positioning

Uniqueness

Ethyl 6-methyl-3-oxooctanoate is unique due to its specific arrangement of functional groups, which influences its reactivity profile and potential applications compared to these similar compounds. The longer carbon chain provides distinct physical properties that may not be present in shorter-chain analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

200.14124450 g/mol

Monoisotopic Mass

200.14124450 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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